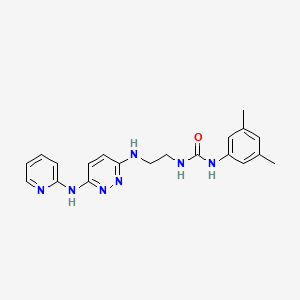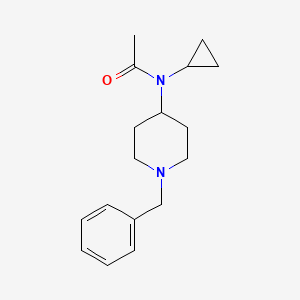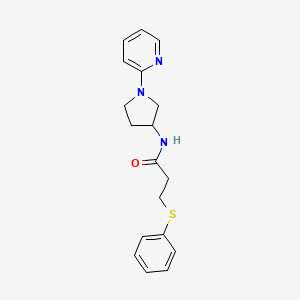![molecular formula C25H28FN3O3 B2473430 4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide CAS No. 1291858-76-8](/img/structure/B2473430.png)
4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide” is a chemical substance with the CAS number 1291858-76-8 . It is used in the field of chemistry and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of a related compound, “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, was successfully synthesized via a two-step reaction . The first step involved the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step involved the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a fluorophenyl group, a piperidine ring, and a benzamide group . The presence of these groups can significantly influence the compound’s chemical properties and biological activities.Wissenschaftliche Forschungsanwendungen
Molecular Design and Synthesis
A study focused on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. Among the synthesized compounds, one exhibited promising activity against multiple tests, indicating potential applications in tuberculosis treatment (Jeankumar et al., 2013). Another research synthesized benzamide derivatives and their copper and cobalt complexes, demonstrating significant antibacterial activity, hinting at potential applications in combating bacterial infections (Khatiwora et al., 2013).
Novel Compounds and Antagonists
Research in this field has led to the synthesis of novel compounds, such as CCR5 antagonists, that have shown promising results in initial studies. These compounds have been characterized by various spectroscopic techniques, indicating their potential in medicinal chemistry and drug development (Bi, 2015), (Bi, 2014).
Metabolic Studies and Pharmacokinetics
In-depth studies have been conducted to understand the disposition and metabolism of related compounds, providing valuable insights into their pharmacokinetic properties. These findings are crucial for the further development and optimization of these compounds for medical applications (Renzulli et al., 2011), (Teffera et al., 2013).
Radiolabeled Compounds and Imaging
Radiolabeled derivatives of these compounds have been synthesized and explored for potential use in imaging and diagnostic applications, contributing to the field of radiopharmacy and molecular imaging (Katoch-Rouse & Horti, 2003), (Gawell, 2003).
Biological Activities and Therapeutic Potential
Various studies have synthesized and characterized derivatives of these compounds, revealing their biological activities and potential therapeutic applications. This includes anti-inflammatory, antimicrobial, and antineoplastic activities, highlighting the compound's versatility and potential in medical treatment and drug development (Khalid et al., 2016), (Rathod et al., 2008).
Eigenschaften
IUPAC Name |
4-ethyl-N-[1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O3/c1-2-17-3-5-18(6-4-17)24(31)27-21-11-13-28(14-12-21)25(32)19-15-23(30)29(16-19)22-9-7-20(26)8-10-22/h3-10,19,21H,2,11-16H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEADRBDSLDAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride](/img/structure/B2473347.png)



![2,4-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473357.png)




![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3-chloro-4-fluorobenzenesulfonamido)propanoate](/img/structure/B2473363.png)


![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)
